molecular formula C11H10ClN3O2 B14760866 ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate

ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate

Cat. No.: B14760866
M. Wt: 251.67 g/mol
InChI Key: JETUYMLVVCSVDS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and pyrimidine rings in its structure makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate typically involves the condensation of 2-chloropyridine with a suitable pyrimidine derivative. One common method involves the reaction of 2-chloropyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-9(16)6-8-10-7(4-3-5-13-10)14-11(12)15-8/h3-5H,2,6H2,1H3

InChI Key

JETUYMLVVCSVDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1N=CC=C2)Cl

Origin of Product

United States

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